Navigating the Uncharted Territory of Spiro[5.6]dodecan-7-one: A Technical Guide to its Physicochemical Properties
Navigating the Uncharted Territory of Spiro[5.6]dodecan-7-one: A Technical Guide to its Physicochemical Properties
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Spirocyclic Scaffold
In the landscape of medicinal chemistry and materials science, spirocyclic compounds—molecules distinguished by two rings sharing a single atom—have garnered significant interest.[1][2] Their inherent three-dimensionality offers a distinct advantage over planar aromatic systems, enabling more specific and potent interactions with biological targets.[1] The rigid, yet conformationally adaptable, nature of the spiro scaffold can lead to improved metabolic stability and cell permeability, making these structures highly attractive in modern drug discovery.[3] Spiro[5.6]dodecan-7-one, a ketone derivative of the spiro[5.6]dodecane framework, represents a compelling, yet underexplored, member of this chemical class. This guide delves into the core physical properties of Spiro[5.6]dodecan-7-one—specifically its boiling point and density—addressing the current data gap and providing a robust framework for their empirical and computational determination.
The Data Deficit: A Case Study in Spiro[5.6]dodecan-7-one
A comprehensive survey of scientific literature and chemical databases reveals a notable absence of experimentally determined physical properties for Spiro[5.6]dodecan-7-one. This is not an uncommon scenario for novel or niche compounds. In such instances, researchers must rely on a combination of data from structurally analogous compounds and predictive computational models to inform their work. While these estimations are invaluable, they must be substantiated by empirical data for regulatory submission and process scale-up.
To provide a scientifically grounded estimation of the physical properties of Spiro[5.6]dodecan-7-one, the following table summarizes the available data for closely related spiro[5.6]dodecane derivatives. The inclusion of the parent hydrocarbon, the corresponding alcohol, and the dione provides a physicochemical context for predicting the behavior of the target ketone.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Source |
| Spiro[5.6]dodecane | C₁₂H₂₂ | 166.30 | 244.82 (Predicted) | Not Available | [4] |
| Spiro[5.6]dodecan-7-ol | C₁₂H₂₂O | 182.30 | Not Available | Not Available | [5] |
| Spiro[5.6]dodecane-1,7-dione | C₁₂H₁₈O₂ | 194.27 | Not Available | Not Available |
Note: The boiling point for Spiro[5.6]dodecane is a predicted value from Cheméo, calculated using the Joback method.[4] The absence of data for the alcohol and dione derivatives underscores the specialized nature of this chemical family.
Experimental Determination of Physical Properties
Given the lack of reported values, any research or development involving Spiro[5.6]dodecan-7-one would necessitate the experimental determination of its physical properties. The following sections detail the standard, field-proven protocols for accurately measuring boiling point and density.
Boiling Point Determination: The Capillary Method (Thiele Tube)
The determination of a liquid's boiling point—the temperature at which its vapor pressure equals the external pressure—is a fundamental characterization step. For small sample volumes, the capillary method offers a reliable and efficient approach.
Causality of Experimental Choices: This method is preferred when dealing with limited quantities of a newly synthesized or rare compound. The use of a Thiele tube, with its specific design, ensures uniform heat distribution throughout the heating medium (typically mineral oil), which is critical for an accurate measurement. The principle hinges on observing the equilibrium between the liquid's vapor and the surrounding atmosphere.
Experimental Protocol:
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Sample Preparation: A small sample of Spiro[5.6]dodecan-7-one (less than 0.5 mL) is placed in a small-diameter test tube (a "fusion tube").
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Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.
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Apparatus Assembly: The fusion tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the fusion tube.
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Heating: The side arm of the Thiele tube is gently and consistently heated with a Bunsen burner or a heating mantle. This induces a convection current in the oil, providing uniform heating.
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Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, which will emerge as a steady stream of bubbles from the capillary tip.
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Equilibrium Point: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube. At this moment, the vapor pressure inside the capillary equals the atmospheric pressure.
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Validation: The procedure should be repeated to ensure reproducibility.
Logical Relationship of Experimental Workflow:
Density Determination: The Pycnometer Method
Density, an intrinsic property defined as mass per unit volume, is another critical parameter for compound characterization and process chemistry.[6] The pycnometer method is a highly accurate technique for determining the density of liquids.
Causality of Experimental Choices: A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape and provides a very precise and reproducible volume. This high level of precision is essential for accurate density calculations, which are crucial for calculating reaction stoichiometry on a mass/volume basis and for fluid dynamics calculations in process scale-up.
Experimental Protocol:
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Pycnometer Preparation: A clean, dry pycnometer is weighed accurately on an analytical balance (m₁).
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Sample Filling: The pycnometer is filled with Spiro[5.6]dodecan-7-one. The stopper is carefully inserted, ensuring any excess liquid is expelled through the capillary. The exterior of the pycnometer is then meticulously dried.
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Weighing with Sample: The pycnometer filled with the sample is weighed (m₂).
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Calibration with Water: The pycnometer is emptied, cleaned, and filled with distilled water of a known temperature. The exterior is dried, and the filled pycnometer is weighed again (m₃).
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Temperature Measurement: The temperature of the water (and the sample, in a separate measurement) should be recorded, as density is temperature-dependent.
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Calculation: The density of Spiro[5.6]dodecan-7-one (ρ_s) is calculated using the following formula:
ρ_s = [(m₂ - m₁) / (m₃ - m₁)] * ρ_w
where ρ_w is the known density of water at the measured temperature.
Computational Prediction of Physical Properties
In the absence of experimental data, computational chemistry provides powerful tools for estimating the physical properties of organic molecules.[7] These methods are particularly valuable in the early stages of drug discovery for virtual screening and lead optimization.
Boiling Point Prediction
Quantitative Structure-Property Relationship (QSPR) models are commonly used to predict boiling points.[6][8] These models are built by correlating the boiling points of a large set of known compounds with their calculated molecular descriptors (e.g., molecular weight, polar surface area, van der Waals volume). For a novel molecule like Spiro[5.6]dodecan-7-one, its descriptors would be calculated and input into a pre-existing, validated QSPR model to predict its boiling point. The presence of the polar ketone group is expected to result in a higher boiling point compared to the parent hydrocarbon, Spiro[5.6]dodecane, due to stronger dipole-dipole intermolecular forces.[9]
Density Prediction
Density can be predicted using computational methods that estimate the molecular volume.[10] One common approach involves calculating the volume enclosed by the 0.001 electrons/bohr³ isosurface of the molecule's electron density, which can be obtained from quantum mechanical calculations (e.g., using Density Functional Theory - DFT).[11][12] The predicted density is then the molecular mass divided by this calculated volume. While this method provides a good estimate for the density of the molecule in the gas phase, predicting the density of the liquid state is more complex as it requires accounting for intermolecular packing.
Conclusion: A Path Forward for Characterization
Spiro[5.6]dodecan-7-one stands as a representative example of a specialized chemical entity with high potential but limited characterization in the public domain. This guide provides a comprehensive framework for researchers and drug development professionals to approach the determination of its fundamental physical properties. By combining estimations from related compounds, established experimental protocols, and the power of computational prediction, a complete physicochemical profile of Spiro[5.6]dodecan-7-one can be established. This foundational knowledge is a critical prerequisite for unlocking its potential in any future application, from novel therapeutics to advanced materials.
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PubChem. Spiro[5.6]dodecane-1,7-dione. National Center for Biotechnology Information. [Link]
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American Chemical Society. Lesson 3.3: Density of Water. [Link]
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Chemistry LibreTexts. Step-by-Step Procedures for Boiling Point Determination. [Link]
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Longdom Publishing. An Overview on Computational Tools for Predicting and Designing the Organic Compounds. [Link]
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Wiley Online Library. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]
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JoVE. Video: Boiling Points - Procedure. [Link]
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Taylor & Francis. Spiro compounds – Knowledge and References. [Link]
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